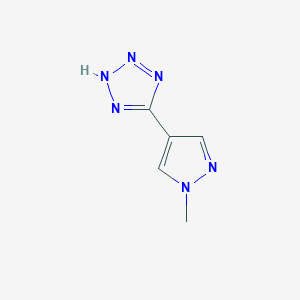![molecular formula C14H18N2O3 B7589656 2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid, commonly known as DIBMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBMA is a derivative of isoindoline and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DIBMA is not fully understood. However, it has been proposed that DIBMA exerts its antitumor and antiviral activities by inhibiting the activity of enzymes involved in DNA replication and transcription. It has also been suggested that DIBMA inhibits acetylcholinesterase activity by binding to the enzyme's active site.
Biochemical and Physiological Effects:
DIBMA has been shown to have both biochemical and physiological effects. In vitro studies have shown that DIBMA inhibits the growth of cancer cells and virus replication. It has also been shown to inhibit acetylcholinesterase activity in vitro. In vivo studies have shown that DIBMA has antitumor activity in animal models.
Advantages and Limitations for Lab Experiments
DIBMA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have potent biological activities, making it a useful tool for studying protein-ligand interactions and as a potential drug candidate. However, the limitations of DIBMA include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which requires careful handling.
Future Directions
There are several future directions for the study of DIBMA. One area of research is the development of novel DIBMA derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of DIBMA's mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, the use of DIBMA as a monomer for the synthesis of polymeric materials is an area of research that has the potential to yield new materials with unique properties.
Synthesis Methods
DIBMA can be synthesized using different methods, including the reaction of isoindoline with chloroacetyl chloride and subsequent reaction with butylamine. Another method involves the reaction of isoindoline with N-Boc-aminobutyric acid followed by deprotection using trifluoroacetic acid. The yield of DIBMA using these methods ranges from 50-80%.
Scientific Research Applications
DIBMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DIBMA has been shown to possess antitumor and antiviral activities. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In biochemistry, DIBMA has been used as a tool to study protein-ligand interactions. In material science, DIBMA has been used as a monomer for the synthesis of polymeric materials.
properties
IUPAC Name |
2-[(1,3-dihydroisoindole-2-carbonylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-10(13(17)18)7-15-14(19)16-8-11-5-3-4-6-12(11)9-16/h3-6,10H,2,7-9H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXRALROPAWDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)N1CC2=CC=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)
![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)

![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)